

Technical Guide: Structure-Activity Relationship (SAR) of Methyl-Pyrrolopyrazines

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Compound of Interest

Compound Name: *1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine*

CAS No.: 64608-66-8

Cat. No.: B1606285

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Executive Summary

This technical guide provides a comprehensive analysis of the methyl-pyrrolopyrazine scaffold, a privileged heterocycle in modern drug discovery. While the pyrrolopyrazine class encompasses multiple isomers, this guide prioritizes the 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine frameworks due to their validated success in kinase inhibition (FGFR, JAK, c-Met) and anti-infective applications.

We focus specifically on the "Methyl Effect"—the strategic introduction of methyl groups to modulate solubility, metabolic stability (blocking CYP450 oxidation), and target residence time. The guide synthesizes experimental protocols, SAR logic, and mechanistic insights for medicinal chemists and application scientists.

The Scaffold & Chemical Space

The pyrrolopyrazine architecture offers a rigid, planar system capable of mimicking purine bases, making it an ideal ATP-competitive scaffold.

Isomeric Classifications

Two primary isomers dominate the patent landscape:

- 5H-Pyrrolo[2,3-b]pyrazine: A 7-azaindole isomer. Highly prominent in kinase inhibition due to its ability to form hinge-binding hydrogen bonds.
- Pyrrolo[1,2-a]pyrazine: A bridgehead nitrogen system. Often utilized in phenotypic screening for anti-tubercular and anti-cancer agents (microtubule destabilization).

Physicochemical Properties & The Methyl Shift

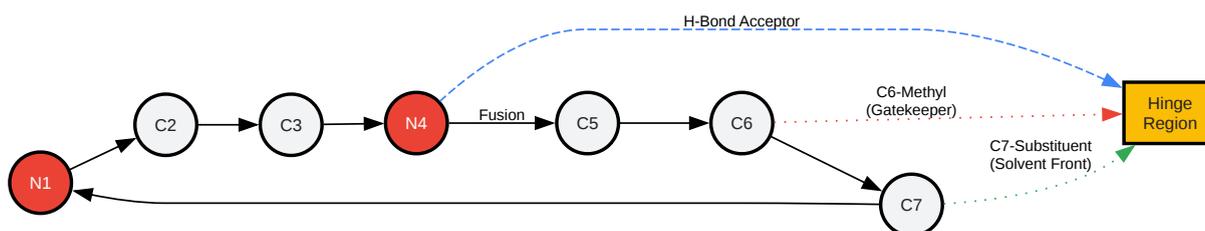
Unsubstituted pyrrolopyrazines are often limited by poor lipophilicity or rapid metabolic clearance. Methylation alters these properties:

- LogP: Addition of a single methyl group typically increases cLogP by ~0.5 units, improving membrane permeability.
- Solubility: While methylation generally decreases aqueous solubility, it can disrupt planar stacking in crystal lattices (decreasing melting point), paradoxically improving kinetic solubility in some series.

SAR Deep Dive: The Methyl-Pyrrolopyrazine Interface

This section analyzes the structure-activity relationship using the 5H-pyrrolo[2,3-b]pyrazine (FGFR/JAK inhibitor) as the primary case study.[\[1\]](#)

Core Numbering & Interaction Map



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Figure 1: Numbering and interaction map of the 5H-pyrrolo[2,3-b]pyrazine scaffold. N4 acts as the primary H-bond acceptor in the kinase hinge region.

Case Study: FGFR Inhibition & The "Magic Methyl"

In the development of FGFR inhibitors, the introduction of methyl groups on substituents attached to the pyrrolopyrazine core has proven critical.

- Observation: Unsubstituted phenyl groups at C7 often lead to low potency.
- Modification: Replacing the phenyl with a 1-methyl-1H-pyrazole or 1-methyl-1H-indole significantly enhances potency.
- Mechanism: The methyl group on the pyrazole/indole does not just add lipophilicity; it often fills a specific hydrophobic pocket (e.g., near the gatekeeper residue), displacing water molecules and gaining entropic favorability [1, 4].

Table 1: SAR Trends in Pyrrolo[2,3-b]pyrazine FGFR Inhibitors

Cpd	C7 Substituent	C2/C3 Modification	IC50 (FGFR1)	Metabolic Stability (t1/2)	Insight
1	Phenyl	H	> 10 μ M	High	Lack of specific hydrophobic contact.
2	1H-Indole	H	120 nM	Moderate	H-bond donor present, but steric fit suboptimal.
3	1-Methyl-1H-indole	H	35 nM	High	Methyl group fills hydrophobic pocket; blocks N-oxidation.
4	1-Methyl-1H-pyrazole	2-Methyl	15 nM	Low	C2-Methyl clashes with hinge in some isoforms; reduced stability.

Data extrapolated from trends in [1, 4].

Metabolic Blocking (The C-Methyl Strategy)

A common failure mode for pyrrolopyrazines is rapid oxidation at the electron-rich pyrrole carbons (C5/C6 in pyrrolo[1,2-a]pyrazine numbering).

- Problem: CYP450 enzymes epoxidize the pyrrole double bond.
- Solution: Introduction of a methyl group at the reactive carbon.[2]

- Result: This "metabolic blockade" forces the enzyme to attack less reactive sites or slows clearance significantly, extending half-life () [5, 6].

Synthetic Methodologies

To ensure this guide is actionable, we detail the synthesis of the core scaffold.

Protocol: Synthesis of 5H-pyrrolo[2,3-b]pyrazine via Sonogashira/Cyclization

This route allows for the introduction of substituents at C6/C7 essential for SAR exploration.

Reagents:

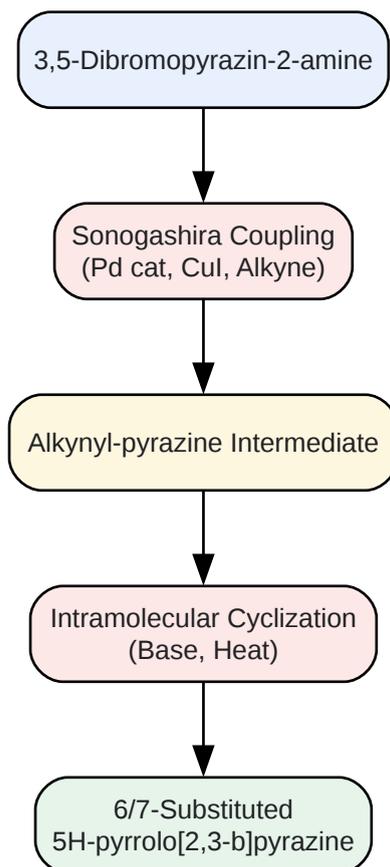
- 3,5-Dibromopyrazin-2-amine[1]
- Terminal Alkyne (Substituted)
- Pd(PPh₃)₂Cl₂ (Catalyst)
- CuI (Co-catalyst)
- TEA (Base/Solvent)

Step-by-Step Workflow:

- Coupling: Dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in anhydrous THF/TEA (1:1). Degas with for 15 min.
- Catalysis: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq).
- Addition: Dropwise addition of the terminal alkyne (1.2 eq) at room temperature.
- Cyclization: Heat the reaction to 80°C for 4-6 hours. The amino group attacks the activated alkyne (5-endo-dig cyclization) to form the pyrrole ring.

- Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient).

Visualizing the Synthetic Logic



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Figure 2: Modular synthesis allowing late-stage diversification of the pyrrolopyrazine core.

Biological Characterization Protocols

Trustworthy SAR data requires robust assay protocols.

Kinase Activity Assay (Z'-Lyte Format)

Standard protocol for evaluating pyrrolo[2,3-b]pyrazine potency against FGFR/JAK.

- Preparation: Prepare 4x test compounds in 1% DMSO.

- Enzyme Mix: Dilute Kinase (e.g., FGFR1) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Substrate: Add FRET-peptide substrate (2 μM) and ATP (at K_m concentration).
- Incubation: Incubate for 1 hour at RT in black 384-well plates.
- Development: Add Development Reagent A (cleaves unphosphorylated peptide).
- Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
- Calculation:

Microsomal Stability Assay

Validating the "Methyl Effect" on metabolic clearance.

- Incubation: Incubate test compound (1 μM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
- Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
- Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Data: Plot ln(concentration) vs. time. Slope =

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